N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride
Description
Properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDLTDFOVVRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)Cl)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride typically involves the reaction of dimethylamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in a flow reactor at elevated temperatures (around 275°C) to achieve high yields. Excess phosgene is used to suppress the formation of ureas, ensuring the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using a similar approach, with phosgene and dimethylamine as the primary reactants. The process involves careful control of reaction parameters to maximize yield and purity. Alternative methods include the use of diphosgene or triphosgene in combination with aqueous dimethylamine solutions .
Chemical Reactions Analysis
Types of Reactions: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Oxidation and Reduction Reactions: The sulfinyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride typically involves the reaction of dimethylamine with phosgene or its derivatives under controlled conditions. Alternative methods include the use of diphosgene or triphosgene in combination with aqueous dimethylamine solutions. Careful control of reaction parameters is essential to maximize yield and purity.
Chemical Structure:
The compound features a unique sulfinyl group that enhances its reactivity compared to similar carbamoyl chlorides. This structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction reactions.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry
- Reagent for Carbamoylation Reactions: It is widely used to facilitate the synthesis of carbamates and ureas. The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding products like carbamates and thiocarbamates.
Biology
- Modification of Biomolecules: The compound aids in studying enzyme mechanisms and protein interactions by modifying biomolecules. Its ability to react with various nucleophiles makes it a valuable tool for biochemists.
Medicine
- Drug Development: this compound is investigated for its potential in synthesizing pharmacologically active compounds. Its unique structure allows for the development of novel therapeutic agents .
Industry
- Pesticides and Herbicides Production: The compound is utilized in the manufacture of specialty chemicals, including pesticides and herbicides, due to its reactivity and ability to form stable products.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that compounds derived from this compound exhibit promising anticancer properties. For instance, derivatives synthesized from this compound have shown cytotoxic activity against various human cancer cell lines .
Case Study 2: Enzyme Mechanism Studies
A study highlighted the use of this compound in elucidating enzyme mechanisms. By modifying specific amino acid residues in enzymes, researchers were able to observe changes in activity, providing insights into enzymatic processes .
Mechanism of Action
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride involves the formation of reactive intermediates that facilitate the transfer of the carbamoyl group to nucleophiles. The sulfinyl group plays a crucial role in stabilizing these intermediates, enhancing the efficiency of the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Stability and Handling
- N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride derivatives are typically stored under refrigeration to prevent hydrolysis, whereas dimethyl carbamoyl chloride requires stringent handling due to its volatility and toxicity .
- The sulfoximine group confers greater hydrolytic stability compared to aliphatic carbamoyl chlorides, which degrade rapidly in aqueous environments .
Research Findings and Industrial Relevance
Recent studies highlight the versatility of sulfoximine carbamoyl chlorides:
- Medicinal Chemistry : Derivatives such as 2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide (CAS: 1955558-17-4) are being evaluated as kinase inhibitors, leveraging the sulfoximine’s ability to mimic phosphate groups .
- Materials Science : These compounds are utilized in polymer crosslinking and surface functionalization due to their robust reactivity with hydroxyl and amine groups .
Biological Activity
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is a complex organosulfur compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, which includes a sulfur atom bonded to both carbon and oxygen, contributing to its distinctive chemical properties. The exploration of its biological activity is linked to its interactions with various biochemical pathways, particularly those involving sulfur metabolism.
Chemical Structure
- Molecular Formula : C7H10ClN2O2S
- Molecular Weight : 210.68 g/mol
- Structural Features : The compound contains a lambda6-sulfanylidene group, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of dimethyl sulfoxide (DMSO) with carbamoyl chloride under controlled conditions. Key steps include:
- Reagents : DMSO and carbamoyl chloride.
- Solvent : An aprotic solvent such as acetonitrile.
- Base : Triethylamine to facilitate the reaction.
- Conditions : Reflux conditions for several hours to ensure complete conversion.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in sulfur metabolism. The lambda6-sulfanylidene group allows the compound to form covalent bonds with active site residues of these enzymes, modulating their activity and influencing metabolic pathways.
Case Studies and Research Findings
- Enzyme Inhibition : Research has indicated that this compound can inhibit enzymes involved in sulfur metabolism, potentially leading to therapeutic applications in diseases associated with sulfur metabolism disorders.
- Biochemical Probes : It has been investigated as a biochemical probe for studying enzyme activity related to sulfur compounds, providing insights into metabolic processes .
- Therapeutic Potential : Preliminary studies suggest that this compound may have potential therapeutic effects in treating conditions linked to dysfunctional sulfur metabolism.
Toxicity and Safety
While the compound shows promise in various applications, toxicity studies are essential to assess safety for potential therapeutic use. Current data indicate moderate toxicity levels, necessitating further investigation into safe dosage ranges and side effects .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | C2H6OS | Solvent and reagent in organic synthesis; exhibits anti-inflammatory properties |
| Sulfonimidates | Varies | Similar structural features; used in organic synthesis |
| Thiophene derivatives | C4H4S | Diverse applications in chemistry and medicine; known for antibacterial properties |
This compound is unique due to its specific structural arrangement and the presence of the lambda6-sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds .
Q & A
Q. What are the established synthetic routes for N-[dimethyl(oxo)-lambda⁶-sulfanylidene]carbamoyl chloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonyl chloride intermediates or oxidative functionalization of thiourea derivatives. For example, analogous compounds like dimethyl carbamoyl chloride are synthesized via phosgenation of dimethylamine or by reacting methylamine with sulfuryl chloride under controlled conditions . Key factors include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
- Catalysts : Use of triethylamine to neutralize HCl byproducts.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran prevents hydrolysis.
Yield optimization requires strict moisture control and inert atmospheres.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N(CH₃)₂) and sulfonyl/sulfanylidene signals (δ ~120–140 ppm for S=O/S–N bonds) .
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves sulfanylidene geometry (e.g., λ⁶-S configuration) and bond angles, as demonstrated in related carbamoyl chloride structures .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to its carcinogenicity (classified as a Hazardous Air Pollutant by the U.S. EPA) .
- Engineering Controls : Local exhaust ventilation and closed systems to limit airborne exposure .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to hydrolyze reactive chloride groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the sulfanylidene moiety?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model the electrophilicity of the λ⁶-sulfanylidene group. Key parameters:
Q. How to resolve contradictions in literature regarding the compound’s stability under aqueous conditions?
Methodological Answer: Discrepancies arise from varying impurity profiles (e.g., residual moisture or acidic byproducts). Systematic approaches include:
- Controlled Hydrolysis Studies : Monitor degradation via HPLC at pH 2–12 to identify stable pH ranges .
- Isolation of Intermediate Species : Use low-temperature crystallography to trap hydrolysis products (e.g., sulfonic acid derivatives) .
- Comparative Kinetic Analysis : Compare degradation rates in buffered vs. unbuffered systems .
Q. What advanced purification techniques mitigate challenges posed by hygroscopicity and byproduct formation?
Methodological Answer:
- Recrystallization : Use anhydrous hexane/ethyl acetate mixtures at −20°C to exclude moisture .
- Chromatography : Silica gel columns with 1–3% triethylamine in eluents prevent acid-catalyzed decomposition .
- Sublimation : For high-purity batches, vacuum sublimation at 50–60°C removes volatile impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
